molecular formula C14H19N3O2 B598634 tert-Butyl (5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylcarbamate CAS No. 1198107-00-4

tert-Butyl (5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylcarbamate

Cat. No.: B598634
CAS No.: 1198107-00-4
M. Wt: 261.325
InChI Key: LOQBDOARKSNITE-UHFFFAOYSA-N
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Description

tert-Butyl (5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylcarbamate is a privileged chemical intermediate in medicinal chemistry, primarily serving as a critical precursor in the synthesis of potent and selective Fibroblast Growth Factor Receptor (FGFR) inhibitors. This 5-methyl-1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a key structural component found in several investigational small-molecule therapeutics. The compound's core value lies in its use for constructing molecules that target dysregulated FGFR signaling, a well-documented driver in a variety of solid tumors, including urothelial carcinoma, cholangiocarcinoma, and lung cancer. Researchers utilize this carbamate-protected intermediate to efficiently generate advanced compounds that act as covalent FGFR inhibitors , which form a permanent bond with a conserved cysteine residue in the FGFR ATP-binding pocket. This mechanism leads to sustained target suppression and has shown promising antitumor activity in preclinical models. Its primary research application is in the development and optimization of targeted cancer therapies, such as the clinical-stage inhibitor futibatinib (TAS-120) , where this specific scaffold is integral to the drug's pharmacophore. The ongoing exploration of this chemical space underscores its significant value for discovering new oncology agents aimed at overcoming resistance to earlier-generation inhibitors.

Properties

IUPAC Name

tert-butyl N-[(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-9-5-11-10(7-16-12(11)15-6-9)8-17-13(18)19-14(2,3)4/h5-7H,8H2,1-4H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQBDOARKSNITE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NC=C2CNC(=O)OC(C)(C)C)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673640
Record name tert-Butyl [(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198107-00-4
Record name tert-Butyl [(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation of Azaindole Derivatives

A widely reported method involves Friedel-Crafts acylation using 5-methyl-7-azaindole as the starting material. In this pathway, 5-methyl-7-azaindole undergoes acylation with chloroacetyl chloride in the presence of AlCl₃, forming the ketone intermediate. Subsequent carbamate protection with tert-butyl isocyanate yields the target compound.

Reaction Conditions:

  • Solvent: Anhydrous dichloromethane

  • Catalyst: AlCl₃ (1.5 equivalents)

  • Temperature: 0°C to room temperature

  • Yield: 68–72%

Step-by-Step Synthetic Procedures

Step 1: Synthesis of 5-Methyl-7-azaindole

5-Methyl-7-azaindole is prepared via cyclization of 2-amino-5-methylpyridine with chloroacetaldehyde under acidic conditions.

Step 2: Acylation and Carbamate Protection

  • Acylation: 5-Methyl-7-azaindole (10 mmol) is dissolved in anhydrous CH₂Cl₂. Chloroacetyl chloride (12 mmol) and AlCl₃ (15 mmol) are added dropwise at 0°C. The mixture stirs for 6 hours, followed by quenching with ice water.

  • Carbamate Formation: The crude acylated product reacts with tert-butyl isocyanate (12 mmol) in THF, catalyzed by DMAP. The reaction proceeds at 50°C for 12 hours, yielding the final product after column chromatography (petroleum ether/EtOAc gradient).

Characterization Data:

  • Molecular Formula: C₁₄H₁₉N₃O₂

  • Molecular Weight: 261.33 g/mol

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H), 7.45 (d, J = 2.4 Hz, 1H), 6.95 (d, J = 2.4 Hz, 1H), 4.45 (s, 2H), 2.45 (s, 3H), 1.50 (s, 9H).

Step 1: Bromination of Pyrrolopyridine

1H-pyrrolo[2,3-b]pyridine undergoes bromination using NBS in DMF, yielding 5-bromo-1H-pyrrolo[2,3-b]pyridine.

Step 2: Methyl Group Introduction

The brominated intermediate reacts with methylboronic acid under Suzuki conditions (Pd(dppf)Cl₂, Na₂CO₃, MeCN/H₂O).

Step 3: Carbamate Protection

The methyl-substituted pyrrolopyridine is treated with tert-butyl isocyanate and DMAP in THF, followed by purification via flash chromatography.

Yield Comparison:

StepYield (%)
Bromination85
Suzuki Coupling65
Carbamate Protection78

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Optimal yields for the Friedel-Crafts route are achieved in dichloromethane, while DMF or THF reduces efficiency due to poor AlCl₃ solubility. For Suzuki coupling, acetonitrile/water mixtures outperform toluene/ethanol systems, enhancing palladium catalyst activity.

Temperature and Time Dependence

  • Friedel-Crafts Acylation: Reactions at 0°C minimize side products (e.g., over-acylation), whereas room temperature increases reaction rate but decreases yield by 15%.

  • Microwave Assistance: Suzuki couplings under microwave irradiation (120°C, 5 minutes) achieve 65% yield versus 45% under conventional heating (12 hours).

Industrial-Scale Production Challenges

Continuous Flow Reactors

Industrial protocols adopt continuous flow systems to enhance reproducibility and safety. For example, the Friedel-Crafts acylation is conducted in a microreactor with AlCl₃ immobilized on silica gel, reducing waste and improving catalyst recovery.

Purification Techniques

  • Chromatography: Gradient elution (petroleum ether/EtOAc) remains standard for lab-scale purification.

  • Crystallization: Industrial batches use tert-butyl methyl ether for recrystallization, achieving ≥98% purity.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • HPLC Purity: ≥98% (C18 column, 70:30 acetonitrile/water).

  • LC-MS: [M+H]⁺ = 262.1 m/z.

Impurity Profiling

Common impurities include:

  • Des-methyl analog: ≤1.5% (via incomplete Suzuki coupling).

  • Over-acylated byproduct: ≤0.8% (controlled by low-temperature acylation) .

Chemical Reactions Analysis

tert-Butyl (5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylcarbamate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Variations and Core Differences

The target compound is distinguished by its pyrrolo[2,3-b]pyridine core , a bicyclic system that combines pyrrole and pyridine rings. This contrasts with simpler pyridine derivatives, such as:

  • tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate (CAS 1105675-60-2): A pyridine derivative with a methoxy group at position 3.
  • tert-Butyl (5-pivalamidopyridin-3-yl)methylcarbamate (CAS 1171920-06-1): Features a bulky pivalamide group at position 5, increasing steric hindrance compared to the target compound’s methyl group. This may reduce metabolic stability or target-binding efficiency .

Functional Group Modifications

  • Aldehyde-containing analogs (e.g., 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, CAS 171919-36-1): The formyl group in these compounds enhances reactivity, making them intermediates for further derivatization. However, the target compound’s methylcarbamate group offers superior stability under basic or acidic conditions .
  • Hydroxyimino derivatives (e.g., tert-Butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)methylcarbamate): The hydroxyimino group introduces hydrogen-bonding capabilities, which could improve solubility but may also increase susceptibility to oxidation compared to the methyl group in the target compound .

Physicochemical and Commercial Properties

A comparison of molecular weights and commercial availability highlights key differences:

Compound Name Core Structure Molecular Weight (g/mol) Price (1 g) Key Functional Groups
Target Compound Pyrrolo[2,3-b]pyridine Not provided Not listed Methylcarbamate, 5-methyl
tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate Pyridine 238.28 $400 Methoxy, methylcarbamate
tert-Butyl (5-pivalamidopyridin-3-yl)methylcarbamate Pyridine 307.39 $400 Pivalamide, methylcarbamate
1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Pyrrolo[2,3-b]pyridine Not provided Not listed Formyl, methyl

Notes:

  • Pyridine-based derivatives (e.g., CAS 1105675-60-2) are commercially available at lower costs due to simpler synthesis, while pyrrolopyridine derivatives may require multi-step protocols, as seen in patent syntheses involving triisopropylsilyl protection and LiAlH4 reduction .
  • Bulky substituents (e.g., pivalamide) increase molecular weight and may reduce solubility in aqueous media .

Biological Activity

tert-Butyl (5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylcarbamate (CAS Number: 1198107-00-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in drug discovery.

  • Molecular Formula : C14H19N3O2
  • Molecular Weight : 261.32 g/mol
  • Structure : The compound features a pyrrolo-pyridine core, which is known for its diverse biological activities.

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, studies have shown that pyrrolopyridines can inhibit various kinases involved in cancer progression. A virtual screening study targeting the mitotic kinase TTK (MPS1) identified scaffold-based compounds that demonstrated promising inhibitory activity against cancer cell lines .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. The presence of the pyrrole moiety is believed to contribute to its ability to cross the blood-brain barrier and exert protective effects against neuronal cell death. In vitro studies have shown that similar compounds can enhance neuronal survival in oxidative stress conditions .

Enzyme Inhibition

The biological activity of this compound may involve the inhibition of specific enzymes. For example, it has been suggested that compounds with a similar scaffold can act as inhibitors of cholinesterases, which are crucial in neurotransmission and are implicated in Alzheimer's disease .

Interaction with Receptors

The compound may also interact with various receptors in the central nervous system. Preliminary studies suggest that it could act as a partial agonist at serotonin receptors, which are involved in mood regulation and cognitive function.

Case Studies

StudyFindings
Konstantinidou et al. (2021)Identified structural analogs with significant anticancer activity through kinase inhibition assays.
ResearchGate PublicationDemonstrated the potential of scaffold-focused virtual screening for discovering new TTK inhibitors related to pyrrolopyridine derivatives.
Neuroprotection StudyShowed that related compounds improved neuronal survival under oxidative stress conditions, suggesting potential therapeutic applications in neurodegenerative diseases.

Q & A

Q. What are common synthetic routes for preparing tert-butyl carbamate derivatives of pyrrolo[2,3-b]pyridine?

Synthesis typically involves multi-step protocols, including:

  • Protection/deprotection strategies : The tert-butyl carbamate (Boc) group is introduced via reaction of the pyrrolo[2,3-b]pyridine scaffold with Boc-anhydride (di-tert-butyl dicarbonate) in the presence of a base like DMAP or triethylamine. For example, analogous compounds (e.g., tert-butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate) are synthesized by coupling Boc-protected intermediates with aldehydes under reductive conditions .
  • Functionalization : Subsequent modifications (e.g., halogenation or nitration) are performed to introduce substituents like methyl groups. For instance, bromination of pyrrolo[2,3-b]pyridine derivatives is achieved using NBS (N-bromosuccinimide) under controlled conditions .

Q. How is the purity and structural integrity of this compound verified in academic research?

Analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and Boc-group stability. For example, tert-butyl derivatives (e.g., tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate) show characteristic tert-butyl peaks at ~1.4 ppm in 1H NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns .
  • Chromatography : HPLC or GC-MS ensures >95% purity, especially for intermediates used in multi-step syntheses .

Advanced Research Questions

Q. What strategies optimize reaction selectivity during functionalization of the pyrrolo[2,3-b]pyridine core?

Key considerations:

  • Catalytic systems : Palladium catalysts (e.g., Pd(PPh3)4) enable Suzuki-Miyaura cross-coupling for introducing aryl/heteroaryl groups at specific positions. For example, boronate esters (e.g., tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate) are used to install substituents with minimal side reactions .
  • Solvent and temperature control : Polar aprotic solvents (e.g., DMF or THF) at 60–80°C improve yield in SNAr reactions, as seen in nitro-group substitutions on pyridine derivatives .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved for structurally similar analogs?

Contradictions arise due to:

  • Tautomerism : The pyrrolo[2,3-b]pyridine core exhibits tautomeric equilibria, altering proton chemical shifts. Computational tools (DFT calculations) and variable-temperature NMR help identify dominant tautomers .
  • Steric effects : Bulky substituents (e.g., tert-butyl) cause anisotropic shielding. Compare with reference compounds like tert-butyl (5-methoxypyridin-3-yl)methylcarbamate, where methoxy groups produce distinct splitting patterns .

Q. What are the implications of this compound’s stereoelectronic properties in drug discovery?

The Boc group enhances:

  • Metabolic stability : Protects amine intermediates from oxidation, as observed in prodrug design for kinase inhibitors .
  • Solubility : The tert-butyl group improves lipophilicity, critical for blood-brain barrier penetration in CNS-targeted therapies. Analogous compounds (e.g., tert-butyl (4-(1H-pyrrolo[3,2-B]pyridin-3-YL)cyclohexyl)carbamate) show enhanced bioavailability compared to unprotected analogs .

Safety and Handling

Q. What safety protocols are recommended for handling tert-butyl carbamate derivatives?

Based on structurally related compounds:

  • Hazard mitigation : Use PPE (gloves, goggles) due to potential skin/eye irritation (Category 2A/2B per GHS) .
  • Storage : Store under inert gas (argon/nitrogen) at 2–8°C to prevent Boc-group hydrolysis .

Applications in Drug Discovery

Q. How is this compound utilized in fragment-based drug design (FBDD)?

  • Scaffold diversification : The pyrrolo[2,3-b]pyridine core serves as a hinge-binding motif in kinase inhibitors. For example, tert-butyl derivatives are precursors for introducing pharmacophores (e.g., halogen atoms for halogen bonding) .
  • SPR (Surface Plasmon Resonance) : Used to screen binding affinities against targets like EGFR or JAK2 .

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